molecular formula C7H16ClNO B1530470 4-Methylazepan-4-ol hydrochloride CAS No. 91774-53-7

4-Methylazepan-4-ol hydrochloride

Cat. No.: B1530470
CAS No.: 91774-53-7
M. Wt: 165.66 g/mol
InChI Key: WXKBXRNNRPFFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylazepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of azepan-4-ol, featuring a methyl group at the fourth carbon atom and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylazepan-4-ol hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 4-methyl-1,6-hexanediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and heating to promote the formation of the azepan-4-ol ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production often employs advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methylazepan-4-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methylazepan-4-ol hydrochloride is being explored for its potential therapeutic effects, including:

  • Analgesic Properties : Preliminary studies suggest that it may exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies.
  • Anti-inflammatory Effects : Research indicates that this compound could play a role in reducing inflammation, which is critical in treating various chronic conditions.

The compound has shown promise in several biological assays:

  • Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Binding : Its interaction with neurotransmitter receptors, particularly GABA receptors, points to possible applications in neuropharmacology and anxiety disorder treatments.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Studies

Study FocusFindings
Antioxidant Efficacy A study evaluated the antioxidant properties of azepane derivatives, revealing significant reductions in oxidative stress markers in vitro.
Antimicrobial Testing Laboratory tests demonstrated enhanced antimicrobial activity with specific modifications to the azepane structure, suggesting avenues for drug development.
Cytotoxicity Assays Investigations into the anticancer potential showed that certain derivatives exhibited cytotoxic effects against cancer cell lines, warranting further exploration of their mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

  • Chemical Manufacturing : It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and specialty chemicals.
  • Pharmaceutical Formulations : Due to its solubility and stability as a hydrochloride salt, it is incorporated into various drug formulations.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Methylazepan-4-oneLacks hydroxyl groupLess polar; different reactivity profile
5-MethylazepaneNo functional groupsMore hydrophobic; limited biological activity
6-Methylazepan-4-olContains hydroxyl groupPotentially distinct biological activities

Mechanism of Action

The mechanism by which 4-methylazepan-4-ol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Azepan-4-ol

  • 3-Methylazepan-4-ol hydrochloride

  • Other azepan derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-Methylazepan-4-ol hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of azepane derivatives, characterized by a seven-membered saturated ring containing nitrogen. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of azepane compounds exhibit varying degrees of antimicrobial properties. For example, similar compounds have shown significant activity against Gram-positive bacteria at concentrations ranging from 7.8 to 250 µg/mL .
  • Antioxidant Properties : Research has highlighted the antioxidant potential of azepane derivatives, which can mitigate oxidative stress in cellular systems. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

The exact mechanism of action for this compound is not fully elucidated; however, studies suggest several pathways:

  • Inhibition of Enzymatic Activity : Some azepane derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • Cellular Signaling Modulation : The compound may influence various signaling pathways within cells, potentially affecting cell growth and differentiation. For instance, related compounds have been shown to alter calcium ion fluxes and activate phosphoinositide pathways, leading to downstream effects on cell proliferation and survival .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Activity : A comparative study involving azepane derivatives demonstrated that certain structural modifications could enhance antimicrobial efficacy against specific bacterial strains. The findings suggested that the presence of electron-withdrawing groups on the azepane ring could improve activity against resistant strains .
  • Antioxidant Activity Assessment : In vitro tests using ABTS and DPPH assays indicated that this compound exhibits significant radical scavenging activity. The compound's ability to neutralize free radicals was comparable to established antioxidants like Trolox .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria (MICs: 7.8–250 µg/mL)
AntioxidantSignificant radical scavenging activity (ABTS assay)
Enzyme InhibitionInhibits AChE activity, enhancing cholinergic signaling

Properties

IUPAC Name

4-methylazepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBXRNNRPFFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylazepan-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylazepan-4-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methylazepan-4-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methylazepan-4-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methylazepan-4-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methylazepan-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.